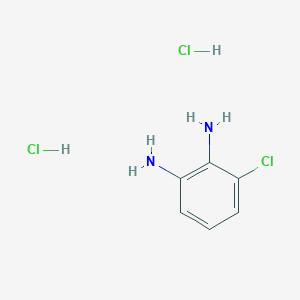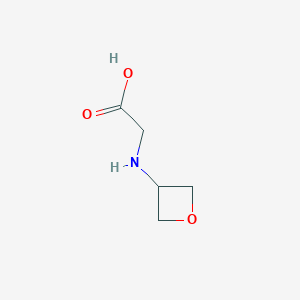
(3-乙炔基苯基)硼酸
描述
“(3-Ethynylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H7BO2 . It is also known by other synonyms such as “3-ETHYNYLPHENYLBORONIC ACID” and "B-(3-ETHYNYLPHENYL)-BORONIC ACID" . The molecular weight of this compound is 145.95 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Ethynylphenyl)boronic acid” can be represented by the InChI stringInChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H . The Canonical SMILES representation is B(C1=CC(=CC=C1)C#C)(O)O . Chemical Reactions Analysis
Boronic acids, including “(3-Ethynylphenyl)boronic acid”, are known to participate in various chemical reactions. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They have been employed for a number of biomedical applications, for example, in sensors and drug delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Ethynylphenyl)boronic acid” include a molecular weight of 145.95 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 146.0539096 g/mol, and the monoisotopic mass is also 146.0539096 g/mol .科学研究应用
Sensing Applications
Boronic acids, including (3-Ethynylphenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the addition of a boronic acid to the carbohydrate sialic acid, which increases the lipophilicity of the resulting boronate ester and enhances uptake .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in bioorganic chemistry .
Separation Technologies
Boronic acids are used in separation technologies . They play a crucial role in the separation and purification of glycosylated products .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology .
Synthetic Reactions
Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .
Materials Chemistry
In materials chemistry, boronic acids are important in crystal engineering , construction of polymers with reversible properties , building unique molecular architects , functionalization of nanostructures , and feed-back controlled drug delivery (glucose) .
Analytical Methods
Boronic acids are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
未来方向
The future directions in the study of boronic acids, including “(3-Ethynylphenyl)boronic acid”, involve extending their applications in medicinal chemistry and chemical biology . This includes the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . The integration of boronic acid with peptides is also a promising area of research .
作用机制
Target of Action
(3-Ethynylphenyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . This is due to the ability of boronic acids to form five-membered boronate esters with diols . The targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Mode of Action
The interaction of (3-Ethynylphenyl)boronic acid with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes such as protein-substrate interactions . In the Suzuki–Miyaura (SM) coupling reaction, for example, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by (3-Ethynylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are known to be relatively stable and readily prepared , suggesting that they may have favorable ADME properties
Result of Action
The molecular and cellular effects of (3-Ethynylphenyl)boronic acid’s action are largely dependent on its specific targets. For instance, in the context of the Suzuki–Miyaura (SM) coupling reaction, the compound facilitates the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . In the context of biological systems, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Action Environment
The action, efficacy, and stability of (3-Ethynylphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the reaction . Moreover, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
属性
IUPAC Name |
(3-ethynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSMYJBXIZVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855625 | |
| Record name | (3-Ethynylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethynylphenyl)boronic acid | |
CAS RN |
1189127-05-6 | |
| Record name | (3-Ethynylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
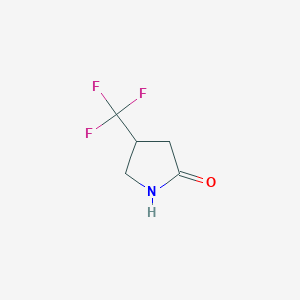
![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)

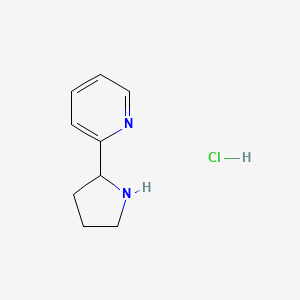
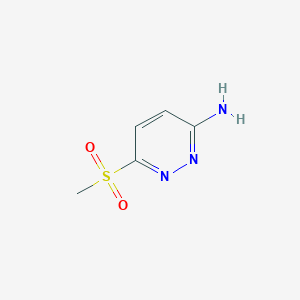

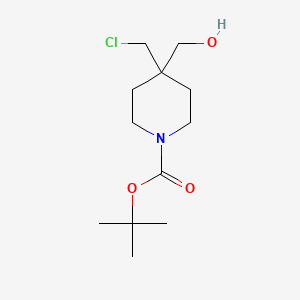
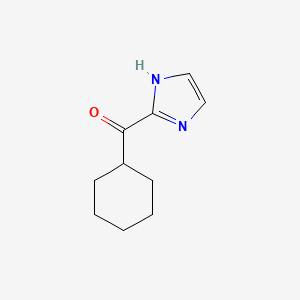
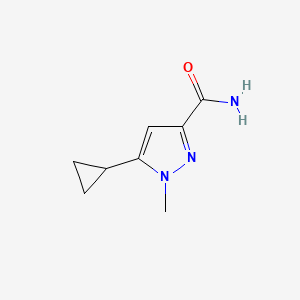
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

